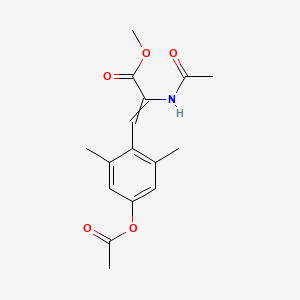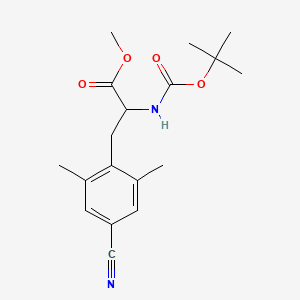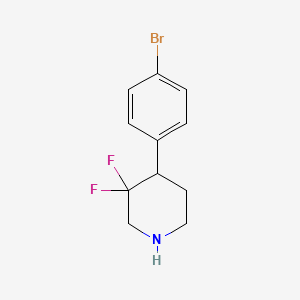
(R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. The compound’s structure includes a benzyloxy group, a difluorophenyl group, and a propanone backbone, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol, 2,4-difluorobenzaldehyde, and a suitable chiral catalyst.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a chiral building block.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins.
Pathways Involved: It may modulate biochemical pathways related to inflammation, cell proliferation, or signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one: The enantiomer of the compound with different stereochemistry.
2-(Benzyloxy)-1-(2,4-difluorophenyl)ethanone: A similar compound with a different carbon backbone.
2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-2-ol: A related alcohol derivative.
Uniqueness
®-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one is unique due to its specific chiral configuration, which can impart distinct biological activity and chemical reactivity compared to its enantiomers and analogs.
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-2-phenylmethoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O2/c1-11(20-10-12-5-3-2-4-6-12)16(19)14-8-7-13(17)9-15(14)18/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLJRJZCBFBRNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)F)F)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide](/img/structure/B14802294.png)
![(S)-12-((R)-10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B14802305.png)

![N,N'-bis[(E)-(2,4-dichlorophenyl)methylidene]-2-nitrobenzene-1,4-diamine](/img/structure/B14802314.png)

![4-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B14802323.png)

![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[3-(Morpholin-4-Yl)propyl]urea](/img/structure/B14802345.png)
![3,4,5-trimethoxy-N'-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]benzohydrazide](/img/structure/B14802347.png)
![methyl 4-{[(E)-(4-bromophenyl)methylidene]amino}benzoate](/img/structure/B14802350.png)


![{1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B14802370.png)
![(2S)-4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14802387.png)
